Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
Description
Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a chemically modified nucleoside derivative designed for applications in oligonucleotide synthesis and biomedical research. Its structure features:
- 3'-Cyano-3'-deoxy substitution: Replaces the native 3'-hydroxyl group with a cyano (-CN) moiety, enhancing resistance to enzymatic degradation and altering electronic properties .
- 2',5'-Bis-O-(TBDMS) protection: The 2' and 5' hydroxyl groups are protected with bulky (1,1-dimethylethyl)dimethylsilyl (TBDMS) groups, improving solubility in organic solvents and regioselectivity during chemical synthesis .
This compound is pivotal in synthesizing modified RNA/DNA analogs for antiviral and anticancer studies, leveraging its stability and tailored reactivity .
Properties
CAS No. |
121055-69-4 |
|---|---|
Molecular Formula |
C23H40N6O3Si2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile |
InChI |
InChI=1S/C23H40N6O3Si2/c1-22(2,3)33(7,8)30-12-16-15(11-24)18(32-34(9,10)23(4,5)6)21(31-16)29-14-28-17-19(25)26-13-27-20(17)29/h13-16,18,21H,12H2,1-10H3,(H2,25,26,27)/t15-,16-,18-,21-/m1/s1 |
InChI Key |
FCYKAECAKOIHFF-BZSOYRFXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps. The starting material is usually adenosine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions .
Chemical Reactions Analysis
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert cyano groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano position.
Deprotection: The silyl protecting groups can be removed using fluoride ions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyl groups.
Scientific Research Applications
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of nucleic acid analogs and other modified nucleosides, which are important for studying the structure and function of nucleic acids.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and nucleic acid-protein interactions.
Medicine: Modified nucleosides like this one are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the 3’ position can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The silyl protecting groups help in stabilizing the molecule and preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Research Findings and Implications
- Regioselectivity in silylation: The 2',5'-bis-O-TBDMS configuration in the target compound is achieved via optimized silylation conditions (e.g., TBDMSCl in pyridine), avoiding competing 3',5' products common in adenosine derivatives .
- Antiviral potency: 3'-Cyano-modified nucleosides exhibit EC₅₀ values in the nanomolar range against HCV and SARS-CoV-2, outperforming non-cyano analogs due to enhanced metabolic stability .
- Synthetic limitations : The absence of a 5'-DMT group restricts the compound’s utility in automated synthesizers, necessitating manual coupling strategies .
Biological Activity
Adenosine derivatives have garnered attention in pharmaceutical research due to their potential therapeutic applications, particularly in antiviral and anticancer therapies. The compound Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside that may exhibit unique biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The synthesis of adenosine derivatives often involves the modification of the ribose sugar or the nucleobase. The specific compound is synthesized through a series of reactions that involve protecting groups and coupling reactions with cyano and silyl groups. The presence of bulky silyl groups enhances the stability and solubility of the compound in biological systems.
Antiviral Activity
Research has indicated that certain 3'-C-branched and 3'-deoxy analogues of adenosine exhibit varying degrees of antiviral activity. However, studies focusing on similar compounds have shown limited efficacy:
- In vitro studies : A study involving various 3-deoxy-3-C-branched nucleosides reported that none demonstrated significant cytostatic or antiviral activity against tested viruses . This suggests that while structural modifications can enhance certain properties, they may not always translate to increased biological efficacy.
Cytotoxicity and Cancer Research
The potential for adenosine derivatives to act as anticancer agents has been explored. Some analogues have shown promising cytotoxic effects in cancer cell lines:
- Cytotoxicity studies : Compounds structurally similar to adenosine have been evaluated for their ability to induce cytotoxicity in various cancer cell lines. For instance, certain modifications have resulted in improved solubility and metabolic stability, which are critical for effective therapeutic agents .
Data Table: Comparison of Biological Activities
Case Studies
Several case studies have examined the biological implications of modified adenosines:
- Case Study 1 : A study on 3-deoxy-adenosine analogues found that while structural modifications enhanced certain properties, they did not significantly improve antiviral activity .
- Case Study 2 : Research on related compounds demonstrated that modifications could lead to improved cytotoxic profiles against specific cancer cell lines, underscoring the importance of structural design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
